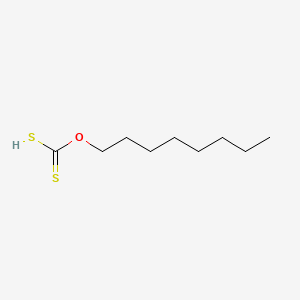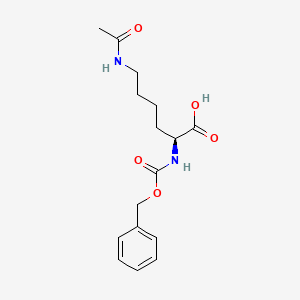
O-Octyl hydrogen dithiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Octyl hydrogen dithiocarbonate, also known as carbonodithioic acid, O-octyl ester, is an organic compound with the molecular formula C9H18OS2. It is a member of the dithiocarbonate family, which are esters of dithiocarbonic acid. This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
C8H17OH+CS2+NaOH→C8H17OCS2Na+H2O
The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学的研究の応用
O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
作用機序
The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .
類似化合物との比較
Similar Compounds
- O-Decyl hydrogen dithiocarbonate
- O-Butyl hydrogen dithiocarbonate
- O-Ethyl hydrogen dithiocarbonate
Uniqueness
O-Octyl hydrogen dithiocarbonate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer alkyl chain dithiocarbonates, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
特性
CAS番号 |
6253-37-8 |
|---|---|
分子式 |
C9H18OS2 |
分子量 |
206.4 g/mol |
IUPAC名 |
octoxymethanedithioic acid |
InChI |
InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12) |
InChIキー |
FYHQYEVHSYHJHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
